Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt
Description
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt (hereafter referred to as the "target compound") is a potassium-salt derivative of a substituted benzoic acid. Its structure features a benzoic acid backbone with a carboxymethyl amino group (-NH-CH₂-COOH) at the 2-position and two potassium counterions.
The dipotassium salt form enhances water solubility, making it suitable for applications in pharmaceuticals, food additives, or industrial processes where ionic stability and solubility are critical.
Properties
CAS No. |
67893-41-8 |
|---|---|
Molecular Formula |
C9H7K2NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
dipotassium;2-(carboxylatomethylamino)benzoate |
InChI |
InChI=1S/C9H9NO4.2K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;;/h1-4,10H,5H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI Key |
TVYHQNJYGREIOE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzoic Acid, 2-[(carboxymethyl)amino]-, Dipotassium Salt
Synthetic Route Overview
The preparation of benzoic acid derivatives containing amino and carboxymethyl substituents, including their dipotassium salts, generally involves:
- Reaction of p-aminobenzoic acid (4-aminobenzoic acid) with suitable carboxymethylating agents.
- Formation of the dipotassium salt by neutralization with potassium hydroxide.
A representative synthetic approach, as reported in the literature, involves the following steps:
Step 1: Alkylation of p-Aminobenzoic Acid
- p-Aminobenzoic acid is reacted with 3-chloropropanoic acid under alkaline conditions.
- Potassium hydroxide solution is prepared and added dropwise to 3-chloropropanoic acid in water.
- p-Aminobenzoic acid is then slowly added to this alkaline solution.
- The mixture is refluxed for an extended period (e.g., 36 hours) to facilitate nucleophilic substitution, yielding the carboxymethyl amino-substituted benzoic acid derivative.
Step 2: Formation of Dipotassium Salt
- The reaction mixture is filtered and acidified to precipitate the free acid.
- The precipitate is collected and then neutralized with potassium hydroxide to form the dipotassium salt.
- Crystallization from methanol or water yields the pure dipotassium salt.
This method was adapted from the procedure described by Yong et al. (2004) and Kurd & Hayao (1952), which is a standard for synthesizing N-substituted β-alanine derivatives and their salts.
Detailed Experimental Procedure
| Reagent | Amount | Role |
|---|---|---|
| Potassium hydroxide (KOH) | 11.2 g (0.2 mol) | Base for neutralization and alkaline medium |
| 3-Chloropropanoic acid | 10.9 g (0.1 mol) | Alkylating agent |
| p-Aminobenzoic acid | 13.7 g (0.1 mol) | Nucleophile |
| Water | 110 mL total | Solvent |
- KOH is dissolved in water and added dropwise to 3-chloropropanoic acid solution.
- p-Aminobenzoic acid is added slowly to the alkaline mixture.
- The mixture is refluxed for 36 hours.
- After cooling, the solution is filtered.
- Acidification with hydrochloric acid precipitates the free acid.
- The solid is filtered, washed, and crystallized from methanol.
- The dipotassium salt is obtained by neutralizing the acid with potassium hydroxide.
Characterization and Purification
- The compound crystallizes as colorless blocks.
- Hydrogen bonding plays a significant role in the crystal structure, with multiple O–H···O and N–H···O hydrogen bonds stabilizing the structure.
- Purity is confirmed by IR spectroscopy, showing characteristic carboxylate and aromatic bands.
- Crystallization and slow evaporation methods yield high-quality crystals suitable for further analysis.
Analysis of Preparation Methods
Reaction Mechanism Insights
- The reaction proceeds via nucleophilic substitution where the amino group of p-aminobenzoic acid attacks the electrophilic carbon in 3-chloropropanoic acid under basic conditions.
- The alkaline medium deprotonates the amino group, enhancing its nucleophilicity.
- Refluxing ensures complete reaction and high yield.
Comparative Data Table of Preparation Parameters
| Parameter | Condition/Value | Comments |
|---|---|---|
| Reaction temperature | Reflux (~100 °C) | Ensures complete reaction |
| Reaction time | 36 hours | Prolonged reflux for full conversion |
| Solvent | Water | Environmentally benign |
| Base | Potassium hydroxide (KOH) | Neutralizes acid, forms dipotassium salt |
| Precipitation agent | Hydrochloric acid (HCl) | For free acid isolation |
| Purification | Crystallization from methanol | Enhances purity |
| Product form | Colorless crystals | Suitable for characterization |
Supplementary Information from Related Benzoic Acid Preparations
Although direct preparation methods for the dipotassium salt of benzoic acid, 2-[(carboxymethyl)amino]- are limited, synthesis of benzoic acid itself and its salts is well established:
- Benzoic acid is commonly prepared by oxidation of toluene with oxygen in the presence of manganese or cobalt catalysts.
- Sodium or potassium salts of benzoic acid are formed by neutralization with respective hydroxides, with dipotassium salts preferred in food and pharmaceutical applications to reduce sodium content.
- Analytical techniques such as IR spectroscopy, melting point determination, and volumetric assays are used to confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Sodium Benzoate (C₇H₅NaO₂)
Chloro-Substituted Sodium Benzoates
- Examples :
- Applications : Likely used as intermediates in agrochemicals or dyes.
- Key Difference: Chloro substituents enhance electronegativity and reactivity compared to the target compound’s amino-carboxymethyl group, altering solubility and toxicity profiles.
Potassium 3,6-Dichloro-2-Methoxybenzoate
- Structure : Dichloro and methoxy substituents at the 3,6- and 2-positions, respectively .
- Applications: Potential herbicide or fungicide component.
- Key Difference: The methoxy group increases hydrophobicity, contrasting with the hydrophilic amino-carboxymethyl group in the target compound.
Functional Group Comparisons
Amino-Substituted Benzoates
- Example: Benzoic acid, 2-[(4-sulfophenyl)amino]- (CAS 91575-78-9) .
- Structure: Sulfophenylamino group at the 2-position.
- Applications : Likely used in dyes or surfactants due to sulfonic acid’s water-solubilizing effects.
- Key Difference: The sulfonic acid group (-SO₃H) provides stronger acidity and solubility than the carboxymethylamino group.
Glycine-Derived Potassium Salts
- Example: Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-, potassium salt (CAS 62029-50-9) .
- Structure: Multiple carboxymethylamino groups enable metal chelation.
- Applications: Potential use in detergents or pharmaceuticals.
- Key Difference : Branched structure offers higher chelation capacity compared to the target compound’s linear substituent.
Salt-Form Comparisons
Research Findings and Data Analysis
- Stability: Dipotassium salts generally exhibit superior stability in aqueous solutions compared to monosodium salts due to reduced hygroscopicity .
- Toxicity: Amino-carboxymethyl groups may reduce acute toxicity compared to chloro-substituted benzoates, which are regulated under significant new use rules (SNURs) in the U.S. .
- Regulatory Status : Sodium benzoate is GRAS (Generally Recognized as Safe) for food use, whereas complex substituted benzoates like the target compound require explicit approval due to untested metabolic pathways .
Biological Activity
Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt, also known as dipotassium 2-carboxyphenylglycinate, is a compound with significant biological activity due to its unique chemical structure that incorporates both carboxylic acid and amino functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₉H₇K₂N₀₄
- Molecular Weight : 195.172 g/mol
- Melting Point : Approximately 218°C
- Solubility : Enhanced solubility in water compared to its parent acid due to the dipotassium salt form.
Biological Activities
This compound exhibits a variety of biological activities that make it beneficial in nutritional and pharmaceutical contexts:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Effects : It demonstrates potential antimicrobial activity against various pathogens, making it useful in food preservation and pharmaceuticals.
- Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation through modulation of inflammatory pathways.
- Cytotoxic Effects : In certain cancer cell lines, benzoic acid derivatives have shown cytotoxicity, suggesting potential applications in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Studies have indicated that this compound can interact with specific enzymes involved in metabolic pathways. For example, it has been shown to activate cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .
- Cell Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation, further supporting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzoic Acid | Aromatic Carboxylic Acid | Widely used as a preservative. |
| Glycine | Amino Acid | Simplest amino acid; lacks aromatic characteristics. |
| Anthranilic Acid | Aromatic Amino Acid | Contains an amino group directly on the benzene ring; used in dyes. |
| N-(Carboxymethyl)-anthranilic Acid | Derivative of Anthranilic Acid | Similar functionality but differs in substitution pattern. |
This compound stands out due to its dual functionality as both an amino acid derivative and a carboxylic acid derivative, providing unique biochemical properties not found in simpler compounds like glycine or standard benzoic acid.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the effects of various benzoic acid derivatives on protein degradation systems. The results indicated that compounds similar to benzoic acid can enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of benzoic acid derivatives against foodborne pathogens. Results showed significant inhibition of bacterial growth at specific concentrations, highlighting its potential use as a natural preservative.
- Cytotoxicity Assays : Research involving cancer cell lines demonstrated that benzoic acid derivatives could induce apoptosis through caspase activation pathways, suggesting their utility in developing anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt?
- Methodology :
- Synthesis : React the parent acid (2-[(carboxymethyl)amino]benzoic acid) with excess potassium hydroxide (KOH) in aqueous or alcoholic media. Monitor pH to ensure complete salt formation (stoichiometric equivalence at pH ~12). Purify via recrystallization from water or ethanol .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the integrity of the carboxymethylamino group and absence of protonated carboxylic acid groups.
- Elemental Analysis : Verify potassium content via inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry.
- Infrared Spectroscopy (IR) : Confirm deprotonation of carboxylic acid groups (loss of O–H stretch ~2500–3000 cm) and presence of carboxylate symmetric/asymmetric stretches (~1400–1600 cm) .
Q. What spectroscopic techniques are optimal for confirming the purity of this dipotassium salt?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity. A mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is recommended for resolving polar impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to detect the molecular ion peak [M–2K+2H].
- UV-Vis Spectroscopy : Compare absorbance spectra (e.g., λ ~210–230 nm for aromatic systems) against reference standards .
Q. How should researchers handle and store this compound to prevent degradation?
- Stability Protocols :
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) to avoid hygroscopic absorption. Store at 4°C in a desiccator with silica gel .
- Solution Stability : Aqueous solutions should be prepared fresh and used within 24 hours. Buffering at pH 7–9 minimizes hydrolysis of the carboxymethylamino group .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in dipotassium salts of substituted benzoic acids?
- Methodology :
- Single-Crystal X-Ray Diffraction (SCXRD) : Determine the coordination environment of potassium ions and hydrogen-bonding networks. For example, highlights polymorphism studies in analogous salts, where Cl/CH substitutions alter crystal packing .
- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to detect polymorphic impurities .
Q. How do chelation properties of the carboxymethylamino group influence coordination chemistry studies with this compound?
- Methodology :
- Potentiometric Titration : Measure stability constants (logK) of metal complexes (e.g., transition metals) in aqueous solutions. The carboxymethylamino group may act as a tridentate ligand via carboxylate and amine donors .
- Spectroscopic Analysis : Use UV-Vis and electron paramagnetic resonance (EPR) to study metal-ligand charge-transfer transitions and coordination geometry .
Q. What strategies mitigate discrepancies in solubility data when studying this compound across different solvent systems?
- Methodology :
- Standardized Solubility Protocols : Use shake-flask methods with controlled temperature (±0.1°C) and ionic strength (e.g., 0.1 M KCl). Pre-saturate solvents with excess solute for 24 hours before analysis .
- Hansen Solubility Parameters (HSP) : Correlate solubility with solvent polarity, hydrogen-bonding, and dispersion forces. For polar solvents like DMSO, solubility may exceed 50 mg/mL, while non-polar solvents (hexane) show negligible dissolution .
Q. How can computational modeling predict the reactivity of the carboxymethylamino moiety in catalytic or biochemical applications?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental kinetics (e.g., hydrolysis rates) .
- Molecular Dynamics (MD) : Simulate interactions with biomacromolecules (e.g., enzymes) to assess binding affinity and potential inhibitory effects .
Key Considerations for Experimental Design
- Contradiction Analysis : Discrepancies in reported solubility or stability may arise from variations in counterion hydration (e.g., Na vs. K) or residual solvent in crystallized products. Always cross-validate with multiple techniques (e.g., TGA for solvent content) .
- Advanced Applications : This compound’s dual functionality (carboxylate and amine) makes it suitable for designing pH-responsive materials or metal-organic frameworks (MOFs). Reference for analogous potassium salts used in supramolecular chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
